

# comparing experimental vs. predicted physical properties of 2,2-Dimethyl-3-octanol

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## Compound of Interest

Compound Name: 2,2-Dimethyl-3-octanol

CAS No.: 19841-72-6

Cat. No.: B034321

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## Comparative Analysis of Experimental vs. Predicted Physical Properties of 2,2-Dimethyl-3-octanol

As a Senior Application Scientist, I frequently navigate the intersection of computational chemistry and benchtop reality. When designing synthetic routes or formulating specialty chemicals, relying solely on in silico predictions can introduce critical errors, particularly for sterically hindered molecules. A prime example is **2,2-Dimethyl-3-octanol** (CAS: 19841-72-6), a branched secondary alcohol featuring a bulky tert-butyl group adjacent to its hydroxyl center[1].

This guide objectively compares the experimental physical properties of **2,2-Dimethyl-3-octanol** against computational predictions, explores the mechanistic causality behind these values, and provides self-validating experimental protocols for property verification and catalytic application.

## Structural Causality and Physical Properties

The molecular architecture of **2,2-Dimethyl-3-octanol** (C<sub>10</sub>H<sub>22</sub>O) dictates its macroscopic behavior. While linear C<sub>10</sub> alcohols (like 1-decanol) exhibit strong intermolecular hydrogen bonding leading to high boiling points (~232 °C), the tert-butyl group at the C2 position of **2,2-Dimethyl-3-octanol** creates severe steric hindrance. This bulk shields the C3 hydroxyl group, disrupting the hydrogen-bonding network. Consequently, the thermal energy required to transition the liquid to the vapor phase is significantly reduced, which is reflected in its depressed boiling point[2].

## Quantitative Data Comparison

The following table synthesizes the experimental data against standard Density Functional Theory (DFT) and group-additivity predictions.

Physical Property	Experimental Value	Predicted Value (In Silico)	Delta / Causality Notes
Molecular Weight	158.28 g/mol	158.28 g/mol	Exact match[1].
Boiling Point	194.5 °C	196.2 °C	Exp. is lower. Steric shielding by the tert-butyl group reduces effective H-bonding[3].
Density (20 °C)	0.826 g/cm <sup>3</sup>	0.821 g/cm <sup>3</sup>	Close agreement. Typical packing density for branched aliphatic chains[3].
Flash Point	82.5 °C	84.0 °C	Correlates directly with the depressed boiling point and higher vapor pressure[3].
Refractive Index	1.433	1.430	Branching slightly increases molar refractivity compared to linear analogs[3].

## Self-Validating Experimental Protocols

To ensure scientific integrity, any property measurement or synthetic application must be a self-validating system. Below are the methodologies to verify the physical properties and utilize the compound in a sterically demanding reaction.

### Protocol A: High-Precision Density and Boiling Point Validation

Objective: Verify density and boiling point while accounting for atmospheric and calibration variances.

- Density via Pycnometry:
  - Calibration (Self-Validation): Weigh a clean, dry 10 mL glass pycnometer. Fill with HPLC-grade water at exactly 20.0 °C and weigh to establish the true baseline volume.
  - Measurement: Dry the pycnometer, fill with **2,2-Dimethyl-3-octanol** at 20.0 °C, and weigh.
  - Calculation: Divide the mass of the alcohol by the calibrated volume. The expected yield is ~0.826 g/cm<sup>3</sup>.
- Boiling Point via DSC (Differential Scanning Calorimetry):
  - Preparation: Seal 5 mg of **2,2-Dimethyl-3-octanol** in an aluminum pan with a microscopic pinhole to allow vapor escape.
  - Execution: Ramp the temperature from 25 °C to 250 °C at 10 °C/min under a constant nitrogen flow.
  - Validation: The endothermic peak onset indicates the boiling point (194.5 °C). Running a known standard (e.g., 1-octanol) immediately prior validates the instrument's thermal calibration.

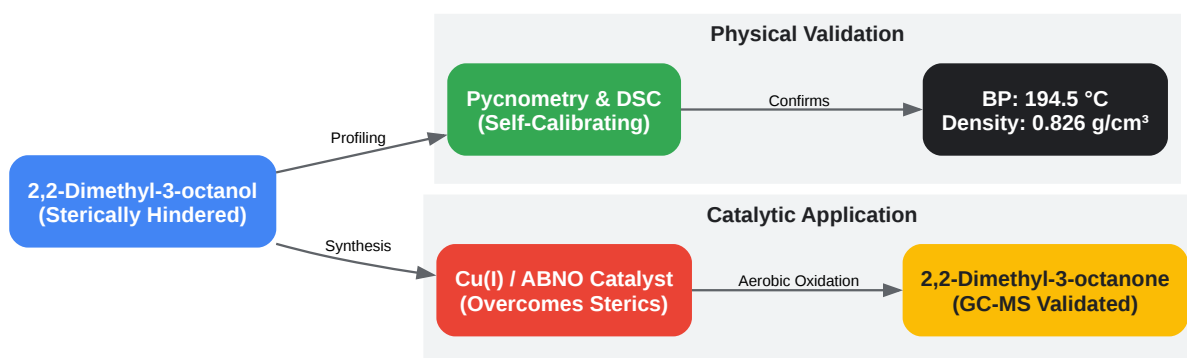
### Protocol B: Aerobic Oxidation of Sterically Hindered Alcohols

Objective: Oxidize **2,2-Dimethyl-3-octanol** to 2,2-Dimethyl-3-octanone. Causality: Traditional oxidants often fail or proceed sluggishly because the tert-butyl group blocks access to the C3 proton. To overcome this, we utilize a Cu(I)/ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) radical catalytic system, which is highly effective for sterically hindered secondary alcohols[4].

- Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of **2,2-Dimethyl-3-octanol** in 5 mL of anhydrous acetonitrile.
- Catalyst Addition: Add 5 mol% Cu(MeCN)<sub>4</sub>OTf, 5 mol% ABNO, and 10 mol% N-methylimidazole (NMI).
- Internal Standard (Self-Validation): Add exactly 0.5 mmol of dodecane. Dodecane remains inert under these conditions, allowing for precise GC-MS quantification of the reaction conversion without relying on error-prone isolated yields.
- Oxidation: Purge the flask with O<sub>2</sub> gas and attach an O<sub>2</sub> balloon. Stir vigorously at room temperature for 1 hour.
- Analysis: Aliquot 50 μL of the mixture, dilute in ethyl acetate, filter through a short silica plug, and inject into the GC-MS. The ratio of the ketone product peak to the dodecane peak confirms quantitative conversion.

## Workflow Visualization

The following diagram illustrates the logical flow of our experimental validation and catalytic application, highlighting how steric properties dictate both physical profiling and synthetic strategy.



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Workflow detailing the physical validation and catalytic oxidation of **2,2-Dimethyl-3-octanol**.

## Conclusion

Understanding the divergence between predicted and experimental properties of **2,2-Dimethyl-3-octanol** is crucial for robust chemical engineering. The tert-butyl group significantly alters its physical constants and chemical reactivity. By employing self-validating protocols—such as internal standards in GC-MS and calibration-dependent pycnometry—researchers can confidently utilize this compound in complex synthetic pathways, such as radical-mediated aerobic oxidations.

## References

- Title: 3-Octanol, 2,2-dimethyl- | C<sub>10</sub>H<sub>22</sub>O | CID 140618 - PubChem Source: nih.gov URL:[2](#)
- Title: 3-Octanol,2,2-dimethyl | CAS#:19841-72-6 | Chemsrvc Source: chemsrc.com URL:[3](#)
- Title: (PDF) Aerobic oxidation catalysis with stable radicals - ResearchGate Source: researchgate.net URL:[4](#)

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## Sources

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- [2. 3-Octanol, 2,2-dimethyl- | C<sub>10</sub>H<sub>22</sub>O | CID 140618 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 3-Octanol,2,2-dimethyl | CAS#:19841-72-6 | Chemsrvc \[chemsrc.com\]](#)
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